2,3-Dimethyl-6-nitro-2H-indazole is a chemical compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds. Indazoles and their derivatives have been extensively studied due to their wide range of biological activities and potential therapeutic applications. The nitro group attached to the indazole ring is a significant pharmacophore, as it can be involved in various biochemical interactions, leading to diverse biological effects.
This synthetic route has been reported to provide a total yield of 38-45%. [, ] Another study reported a higher yield of 79.6% for the synthesis of a related compound, 3-methyl-5-nitro-2H-indazole, achieved through optimization of various reaction parameters, including the amount of sulfuric acid during nitration and acetic acid and sodium hydroxide during the diazotization step. []
2,3-Dimethyl-6-nitro-2H-indazole consists of a planar indazole ring system with a nitro group attached to the 6-position and methyl groups attached to the 2 and 3 positions. [] Crystallographic studies have revealed that the indazole ring system is nearly planar, with a maximum deviation of 0.019 Å observed for the carbon atom attached to the nitro group. [] The molecule can exist in different tautomeric forms, but the 2H-tautomer, where one hydrogen atom is attached to each nitrogen atom in the indazole ring, is the most stable. [, ]
2,3-Dimethyl-6-nitro-2H-indazole is primarily utilized as an intermediate in the synthesis of other compounds. One of its key reactions is the reduction of the nitro group to an amine group, yielding 2,3-Dimethyl-6-amino-2H-indazole. This reaction is typically carried out using reducing agents like tin(II) chloride in hydrochloric acid. [, , ] The resulting 2,3-Dimethyl-6-amino-2H-indazole serves as a crucial building block for further modifications, particularly in the synthesis of Pazopanib and its derivatives. [, , ]
Indazole derivatives have shown promise as potential therapeutic agents due to their inhibitory effects on NOS. The modulation of NO production has implications in the treatment of diseases where NO plays a pathophysiological role, such as neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions1. The potency and selectivity of these inhibitors can be fine-tuned by modifying the indazole structure, which can lead to the development of new drugs with improved efficacy and safety profiles.
Another field where indazole derivatives have shown potential is in the treatment of parasitic infections. Although not directly related to 2,3-Dimethyl-6-nitro-2H-indazole, a study on novel 3-nitro-1H-1,2,4-triazole-based amides and sulfonamides, which share the nitro functional group with indazole derivatives, demonstrated significant in vitro antitrypanosomal activity2. These compounds were found to be more potent than the reference drug benznidazole against Trypanosoma cruzi, the causative agent of Chagas disease2. This highlights the potential of nitro-containing heterocycles as a scaffold for developing new antiparasitic agents.
The mechanism of action of indazole derivatives, particularly those with nitro substituents, is often associated with their ability to modulate the activity of enzymes such as nitric oxide synthase (NOS). For instance, 7-nitro indazole (7-NI) and its substituted derivatives have been shown to inhibit NOS enzyme activity in different tissue homogenates, including rat cerebellum, bovine endothelial cells, and lung tissue from endotoxin-pretreated rats1. The inhibition potency varies among the derivatives, with some compounds like 3-bromo 7-nitro indazole being significantly more potent than 7-NI itself in certain tissues1. This suggests that the introduction of different substituents on the indazole ring can modulate the inhibitory activity against NOS, which is a key enzyme in the production of nitric oxide (NO), a molecule involved in various physiological and pathological processes.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6